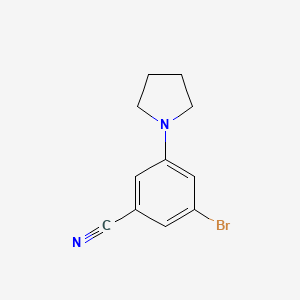

3-Bromo-5-(pyrrolidin-1-yl)benzonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

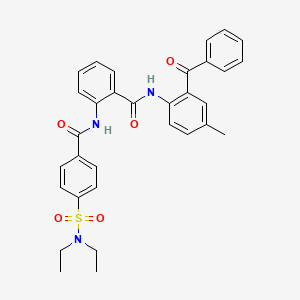

“3-Bromo-5-(pyrrolidin-1-yl)benzonitrile” is a chemical compound that contains a bromine atom, a pyrrolidine ring, and a benzonitrile group . The pyrrolidine ring is a five-membered nitrogen heterocycle that is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .

Synthesis Analysis

The synthesis of “3-Bromo-5-(pyrrolidin-1-yl)benzonitrile” and similar compounds often involves the construction of the pyrrolidine ring from different cyclic or acyclic precursors, or the functionalization of preformed pyrrolidine rings . For example, Asano et al. synthesized 4-(pyrrolidin-1-yl)benzonitrile derivatives as selective androgen receptor modulators (SARMs) by optimizing the structure of previously reported 1-(4-cyano-1-naphthyl)-2,3-disubstituted pyrrolidine derivatives .Molecular Structure Analysis

The molecular structure of “3-Bromo-5-(pyrrolidin-1-yl)benzonitrile” is characterized by a bromine atom, a pyrrolidine ring, and a benzonitrile group . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3-hybridization .Chemical Reactions Analysis

The chemical reactions involving “3-Bromo-5-(pyrrolidin-1-yl)benzonitrile” are likely to be influenced by the presence of the bromine atom, the pyrrolidine ring, and the benzonitrile group . These functional groups can participate in various types of chemical reactions, including substitution reactions, ring-opening reactions, and others .Physical And Chemical Properties Analysis

The physical and chemical properties of “3-Bromo-5-(pyrrolidin-1-yl)benzonitrile” are determined by its molecular structure . For example, the presence of the bromine atom, the pyrrolidine ring, and the benzonitrile group can influence its polarity, solubility, stability, and other properties .Wissenschaftliche Forschungsanwendungen

Inhibitor Design for Overcoming Insecticide Resistance

The compound has been used in the design of inhibitors to overcome insecticide resistance . It was used in the creation of boronic acid inhibitors of the carboxylesterase αE7 from the agricultural pest Lucilia cuprina . These inhibitors were found to act synergistically with organophosphates (OPs) to reduce the amount of OP required to kill L. cuprina by up to 16-fold and abolish resistance .

Structural Studies

“3-Bromo-5-(pyrrolidin-1-yl)benzonitrile” has been used in structural studies, particularly in the study of alpha-esterase-7 . The compound was used in complex with alpha-esterase-7, providing insights into the structure and function of this enzyme .

Biological Research

The compound is used in biological research, particularly in the study of neglected diseases . It has been used in the synthesis of macrocycles, which are potential therapeutic agents in neglected diseases .

Chemical Synthesis

“3-Bromo-5-(pyrrolidin-1-yl)benzonitrile” is used in chemical synthesis . It has been used in the synthesis of various compounds, contributing to the development of new materials and pharmaceuticals .

Commercial Availability

The compound is commercially available and can be purchased for use in various research applications . It is provided by companies like Sigma-Aldrich, which supply it to researchers for use in their experiments .

Pyrimidine Derivatives

“3-Bromo-5-(pyrrolidin-1-yl)benzonitrile” is used in the synthesis of pyrimidine derivatives . These derivatives have various applications in medicinal chemistry and drug discovery .

Wirkmechanismus

The mechanism of action of “3-Bromo-5-(pyrrolidin-1-yl)benzonitrile” is likely to depend on its molecular structure and the specific biological target it interacts with . For example, compounds with a pyrrolidine ring have been found to exhibit different biological profiles depending on the spatial orientation of substituents and the different binding mode to enantioselective proteins .

Safety and Hazards

Zukünftige Richtungen

The future directions for research on “3-Bromo-5-(pyrrolidin-1-yl)benzonitrile” could involve the design of new pyrrolidine compounds with different biological profiles . This could be achieved by modifying the structure of “3-Bromo-5-(pyrrolidin-1-yl)benzonitrile” or by exploring different synthetic strategies .

Eigenschaften

IUPAC Name |

3-bromo-5-pyrrolidin-1-ylbenzonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BrN2/c12-10-5-9(8-13)6-11(7-10)14-3-1-2-4-14/h5-7H,1-4H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQXHUVROIPCLPL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=CC(=CC(=C2)C#N)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BrN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-5-(pyrrolidin-1-yl)benzonitrile | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(1,3-benzodioxol-5-ylmethyl)-1-{2-[(4-ethylphenyl)amino]-2-oxoethyl}-2,4-dioxo-3-(prop-2-en-1-yl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/no-structure.png)

![2-chloro-6-fluoro-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2784971.png)

![6-(2,5-Dimethylphenyl)-2,4-dimethyl-7-phenylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2784973.png)

![Methyl 4,5-dimethyl-2-{[(3-oxo-1,2,3,4-tetrahydronaphtho[1,8-ef][1,4]diazepin-2-yl)acetyl]amino}thiophene-3-carboxylate](/img/structure/B2784974.png)

![4,7,8-Trimethyl-6-(2-propoxyphenyl)-2-propylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2784975.png)

![N-(4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)acetamide](/img/structure/B2784978.png)

![N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-2-(4-ethoxyphenyl)acetamide](/img/structure/B2784985.png)